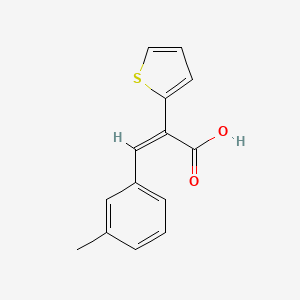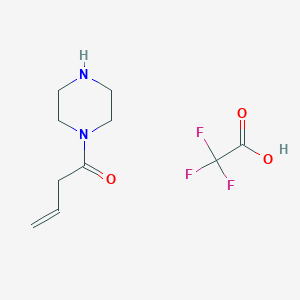![molecular formula C18H18N4O B2977867 (1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034456-17-0](/img/structure/B2977867.png)
(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a common structure in many natural compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method . The pyrazolo[1,5-a]pyrazine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems. The indole and pyrazolo[1,5-a]pyrazine rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring, which could undergo electrophilic substitution . The pyrazolo[1,5-a]pyrazine ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are often solid at room temperature, and many have a strong, distinctive odor . The compound’s solubility would depend on the presence and position of any functional groups .Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of pyrazole derivatives known for their significance in heterocyclic chemistry. Such compounds are integral in organic synthesis due to their diverse biological and pharmacological activities. Studies detail the synthesis of pyrazole derivatives through methods like cyclocondensation, showcasing their potential in generating compounds with moderate antibacterial and antioxidant activities. These methods emphasize regioselective synthesis processes, such as the 1,3-dipolar cycloaddition, to produce various derivatives efficiently (Golea Lynda, 2021).
Antibacterial and Antioxidant Activities
Research on tri-substituted pyrazoles, including the core structure of the queried compound, indicates their potential for moderate antibacterial and antioxidant properties. The synthesis approach, involving cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, leads to compounds that have shown efficacy against both Gram-positive and Gram-negative bacteria, alongside moderate radical scavenging activities (Golea Lynda, 2021).
Anticancer Activity
Indole-containing pyrazole analogs have been synthesized and tested for their preliminary anti-cancer activity. Studies reveal that certain derivatives demonstrate remarkable cytotoxic activities against various cancer cell lines, including leukemia, colon, breast, and melanoma. This suggests the compound's framework could be foundational in developing new therapeutic agents targeting a wide range of cancers (Habibullah Khalilullah et al., 2022).
Enzyme Inhibition
Another significant application involves the compound's role as a potential inhibitor for enzymes like fructose-1,6-bisphosphatase (FBPase), crucial for regulating glucose metabolism. The structural analogs of the compound have been identified as promising leads for developing new inhibitors that could offer therapeutic benefits in managing conditions like type 2 diabetes (A. Rudnitskaya et al., 2009).
Molecular Docking and DFT Analysis
The compound and its derivatives' efficacy in various biological activities is further supported by molecular docking and density functional theory (DFT) analyses. These studies help elucidate the molecular interactions and stability of the compounds, providing insights into their biological activities and potential as therapeutic agents (Golea Lynda, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-indol-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(14-10-19-15-6-2-1-4-12(14)15)21-8-9-22-17(11-21)13-5-3-7-16(13)20-22/h1-2,4,6,10,19H,3,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEISBLEWABUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)

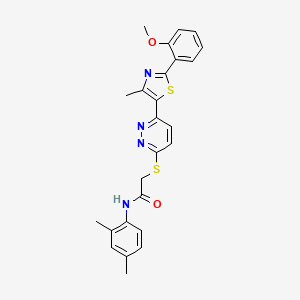
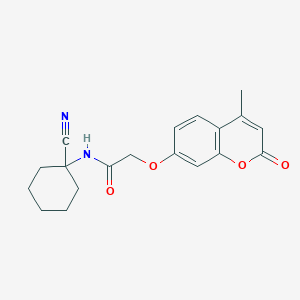
![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)
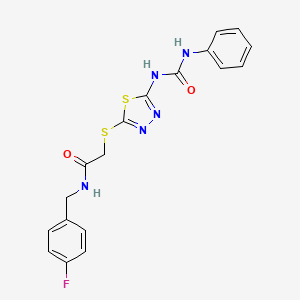
![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)
